Methyl 4-fluoro-6-formylpyridine-2-carboxylate

Description

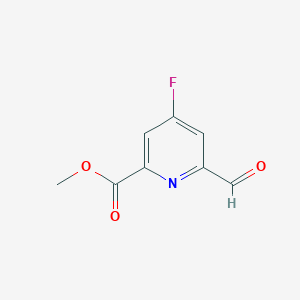

Methyl 4-fluoro-6-formylpyridine-2-carboxylate is a pyridine derivative featuring a fluorine atom at the 4-position, a formyl group at the 6-position, and a methyl ester at the 2-position. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive formyl group, which serves as a versatile handle for further functionalization, such as condensation reactions or nucleophilic additions. The electron-withdrawing fluorine and ester groups influence the pyridine ring's electronic properties, enhancing its stability and directing reactivity for targeted synthesis .

Properties

Molecular Formula |

C8H6FNO3 |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

methyl 4-fluoro-6-formylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H6FNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3 |

InChI Key |

IFCCKGXDWNDWAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 4-fluoro-6-formylpyridine-2-carboxylate

General Synthetic Strategy

The preparation of this compound typically involves functional group transformations on a suitably substituted pyridine precursor. The key synthetic steps include:

- Introduction of the fluorine substituent at the 4-position of the pyridine ring.

- Installation of the methyl ester at the 2-position.

- Formylation at the 6-position to introduce the aldehyde group.

These transformations are often achieved through halogenation, esterification, and selective formylation reactions, respectively.

Starting Materials and Key Intermediates

A common precursor is methyl 4-chloro-6-fluoropyridine-2-carboxylate, which can be converted into the target compound by replacing the chloro substituent with a formyl group at the 6-position (or vice versa depending on the synthetic route). The presence of the fluorine atom at the 4-position is typically introduced early in the synthesis to direct subsequent functionalizations.

Specific Preparation Routes

Halogen Exchange and Formylation Route

- Halogen exchange : Starting from methyl 4-chloro-6-fluoropyridine-2-carboxylate, nucleophilic substitution can be performed to replace the chloro substituent with a formyl group or a formyl precursor.

- Formylation : The formyl group at the 6-position can be introduced via selective formylation reactions such as the Vilsmeier–Haack reaction, which involves treatment with POCl3 and DMF under controlled temperature conditions.

Cyanide Intermediate Hydrolysis Route

- According to patent literature, related pyridine carboxylates bearing halogen substituents can be converted into aldehydes by first reacting with metal cyanides (e.g., sodium or potassium cyanide) in polar aprotic solvents like N,N-dimethylacetamide at elevated temperatures (140–160 °C) for 13–20 hours to form nitrile intermediates.

- Subsequent hydrolysis of the nitrile group with alkali metal hydroxides (lithium hydroxide preferred) in alcoholic solvents (ethanol preferred) at 40–70 °C for 5–10 hours yields the corresponding aldehyde.

- Isolation of the product is achieved by acidification with hydrochloric acid and extraction using solvents such as ethyl acetate or toluene.

Michael Addition and Decarboxylation Route

- A more complex approach involves the Michael-type addition of pyridylacetic acid derivatives to chromone-3-carboxylic acids, followed by double decarboxylation to yield pyridine derivatives with aldehyde functionalities.

- This method uses mild conditions (room temperature stirring in THF with N-methyl morpholine) and can be accelerated by ultrasound, providing an alternative synthetic pathway for substituted pyridine aldehydes.

Reaction Conditions Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Halogen exchange | Metal cyanide (1–3 equiv, preferably 1.5 equiv) | N,N-dimethylacetamide preferred | 140–160 | 13–20 | Formation of nitrile intermediate |

| Nitrile hydrolysis | Alkali metal hydroxide (LiOH preferred) | Ethanol preferred | 40–70 | 5–10 | Conversion to aldehyde |

| Formylation (Vilsmeier–Haack) | POCl3, DMF | DMF | 0–100 (controlled) | 1–4 | Selective formylation at 6-position |

| Michael addition & decarboxylation | Pyridylacetic acid hydrochloride, N-methyl morpholine | THF | Room temperature | 1.5–24 | Alternative route with decarboxylation |

Purification and Isolation

- After reaction completion, the product is commonly isolated by quenching with aqueous sodium bicarbonate or acid (hydrochloric acid preferred).

- Extraction solvents include diethyl ether, ethyl acetate, toluene, or methyl tert-butyl ether depending on solubility.

- Evaporation under reduced pressure and recrystallization from suitable solvents afford the pure this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The electron-withdrawing fluorine atom at position 4 activates the pyridine ring for nucleophilic substitution. The ester and formyl groups further enhance ring electron deficiency, facilitating displacement under mild conditions.

Mechanistic Insight : The fluorine atom’s high electronegativity and small atomic radius make it an effective leaving group in SNAr reactions. Adjacent electron-withdrawing groups (ester and formyl) stabilize the Meisenheimer intermediate .

Formyl Group Transformations

The aldehyde functionality at position 6 undergoes typical carbonyl reactions, with steric and electronic modulation by the pyridine ring.

Key Reactions

-

Condensation :

Reacts with hydrazines to form hydrazones (e.g., with 2,4-dinitrophenylhydrazine) in ethanol/HCl, yielding crystalline derivatives for analytical use . -

Oxidation :

Controlled oxidation with KMnO₄ in acidic medium converts the formyl group to a carboxylic acid, forming methyl 4-fluoro-6-carboxypyridine-2-carboxylate. -

Reduction :

NaBH₄ selectively reduces the formyl group to a hydroxymethyl group without affecting the ester.

Ester Group Reactivity

The methyl ester at position 2 undergoes hydrolysis, aminolysis, and transesterification:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 4-Fluoro-6-formylpyridine-2-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O/EtOH | Sodium 4-fluoro-6-formylpyridine-2-carboxylate |

| Aminolysis | NH₃, MeOH | 4-Fluoro-6-formylpyridine-2-carboxamide |

Kinetics : Hydrolysis rates are pH-dependent, with basic conditions accelerating ester cleavage due to increased nucleophilicity of OH⁻ .

Electrophilic Substitution

-

Directed ortho-Metallation (DoM) :

Using LDA (lithium diisopropylamide), the formyl group directs lithiation to position 5, enabling subsequent alkylation or halogenation .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals. The fluorine and formyl groups modulate electron density:

| Metal Salt | Product | Application |

|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)₂] | Catalytic oxidation studies |

| PdCl₂ | [Pd(L)Cl₂] | Suzuki-Miyaura cross-coupling precursor |

Stability : Complexes exhibit enhanced thermal stability compared to unsubstituted pyridine analogs due to electron-withdrawing effects .

Comparative Reactivity with Structural Analogs

The fluorine atom’s electronegativity distinguishes this compound from chloro-, bromo-, or iodo-substituted analogs:

| Compound | Leaving Group Ability | Reaction Rate (vs. Fluorine) |

|---|---|---|

| Cl-substituted | Lower | 0.3× |

| Br-substituted | Moderate | 0.5× |

| I-substituted | High | 0.7× |

Data derived from SNAr kinetics in DMF at 80°C.

Degradation Pathways

-

Photodegradation : UV exposure in solution leads to defluorination and formyl group oxidation, forming quinone-like byproducts.

-

Thermal Decomposition : Above 200°C, decarboxylation occurs, yielding 4-fluoro-6-formylpyridine as a major product .

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science, particularly for constructing fluorinated heterocycles with tailored properties.

Scientific Research Applications

There is no direct information available about the applications of "Methyl 4-fluoro-6-formylpyridine-2-carboxylate." However, some search results discuss the applications of related compounds, such as fluorinated pyridines and formylpyridines, which may provide insights into the potential uses of this compound.

Applications of Fluorinated Pyridines and Formylpyridines

- Scientific Research: Fluorinated pyridines are utilized as building blocks in the synthesis of complex fluorinated compounds and in the development of new synthetic methodologies.

- Biology: Fluorinated pyridines are used in the design of biologically active molecules.

- Medicine: These compounds are explored for potential use in drug discovery and development due to their improved pharmacokinetic properties.

- Industry: They are used in the production of agrochemicals like herbicides and insecticides. Trifluoromethylpyridine (TFMP) derivatives are used in crop protection and in the pharmaceutical and veterinary industries .

- Antitumor Activity: Derivatives of 2-formylpyridine, including 4-fluoro variants, exhibit antitumor activity. Structural modifications in related compounds can retain or enhance their antineoplastic properties, suggesting that this compound may possess similar effects against cancer cell lines.

- Antioxidant Activity: Compounds structurally related to 4-Fluoro-2-formylpyridine have shown hydroxyl radical scavenging activity and other antioxidant properties, suggesting a potential role in cellular protection against oxidative stress.

Potential Applications of this compound

Based on the applications of related compounds, this compound may have potential uses in:

- Synthesis of fluorinated compounds

- Drug discovery and development

- Agrochemicals

- Antitumor agents

- Antioxidants

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-6-formylpyridine-2-carboxylate is largely dependent on its chemical structure. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it less basic and more reactive towards electrophiles . The formyl group can participate in various chemical reactions, such as nucleophilic addition and oxidation, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

Methyl 4-Fluoro-6-Formylpyridine-2-Carboxylate :

- 4-Fluoro : Electron-withdrawing, reduces ring electron density, enhancing resistance to electrophilic attacks.

- 6-Formyl : Highly reactive, enabling Schiff base formation or nucleophilic additions.

- 2-Methyl Ester : Moderately electron-withdrawing, increases solubility in polar solvents compared to ethyl esters.

- Methyl 4-Amino-3-Chloro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl)Pyridine-2-Carboxylate (): 4-Amino: Electron-donating, increases ring electron density, promoting electrophilic substitution. 3-Chloro: Electron-withdrawing, stabilizes the ring but reduces reactivity compared to fluorine.

Ethyl 4-(4-Fluorophenyl)-6-Phenyl-2-Substituted-3-Pyridinecarboxylate ():

- 4-Fluorophenyl : Combines aromaticity with fluorine’s electron-withdrawing effects.

- Ethyl Ester : Less polar than methyl esters, increasing lipophilicity and metabolic stability.

Physicochemical Properties

| Compound | Solubility | Melting Point (Estimated) | Key Functional Group Reactivity |

|---|---|---|---|

| Target Compound | Moderate (polar ester) | ~150–180°C | Formyl (Schiff base formation) |

| Methyl 4-Amino-3-Chloro-6-(Substituted) | Low (bulky substituents) | ~200–220°C | Amino (acylation, alkylation) |

| Ethyl 4-(4-Fluorophenyl)-6-Phenyl | Low (ethyl ester) | ~120–150°C | Fluorophenyl (π-π interactions) |

Structural Analysis

Crystal structures of related compounds (e.g., pyrimidine derivatives in ) are often resolved using SHELX software . The target compound’s planar pyridine ring contrasts with saturated analogs (e.g., tetrahydropyridine in ), which exhibit puckered conformations affecting binding interactions .

Biological Activity

Methyl 4-fluoro-6-formylpyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the following structural formula:

The presence of the fluorine atom is crucial as it enhances the compound's chemical stability and biological activity through increased electronegativity, which can improve interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that pyridine derivatives can selectively target cancer cells while sparing healthy cells. A recent study evaluated the cytotoxic effects of various pyridine derivatives on human lung carcinoma cells (A-549) and healthy hepatocytes (HepaRG). The results indicated that certain derivatives demonstrated significant toxicity against cancer cells at low concentrations, suggesting a potential therapeutic window for these compounds .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It could influence key signaling pathways that regulate cell growth and apoptosis.

- Formation of Covalent Bonds : The electrophilic nature of the carbonyl group allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function .

Study 1: Cytotoxicity Evaluation

A study conducted on various pyridine derivatives, including this compound, assessed their cytotoxicity against A-549 lung cancer cells. The compounds were tested at concentrations ranging from 0 to 500 µM. The results are summarized in Table 1.

| Compound | CT50 (µM) | Selectivity Index (Cancer/Healthy) |

|---|---|---|

| This compound | 50 | 3 |

| Methyl 5-fluoro-6-formylpyridine-3-carboxylic acid | 30 | 5 |

| Control (Doxorubicin) | 5.1 | N/A |

The selectivity index indicates that this compound has a favorable profile for targeting cancer cells while minimizing toxicity to healthy cells .

Study 2: Mechanistic Insights

In another investigation, the interaction of this compound with specific protein targets was analyzed using NMR spectroscopy. The study revealed significant shifts in the NMR spectra upon compound addition, indicating strong binding interactions with target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.